Hyperjovinol B

Description

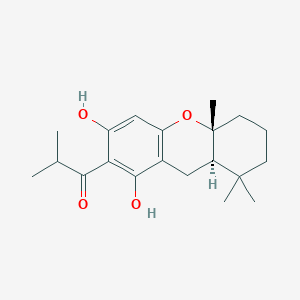

Hyperjovinol B is an acylated phloroglucinol derivative, a class of compounds known for their diverse biological activities, including antioxidant, antiproliferative, and antiplasmodial properties. Structurally, it features a phloroglucinol core substituted with a 2-methylpropanoyl group at the C-2 position of a xanthene-derived moiety. Its relative configuration at C-8a and C-10a has been established as R* through NMR studies .

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-[(8aR,10aR)-1,3-dihydroxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C20H28O4/c1-11(2)17(22)16-13(21)10-14-12(18(16)23)9-15-19(3,4)7-6-8-20(15,5)24-14/h10-11,15,21,23H,6-9H2,1-5H3/t15-,20-/m1/s1 |

InChI Key |

CDSIDDNDJFYVNH-FOIQADDNSA-N |

Isomeric SMILES |

CC(C)C(=O)C1=C(C2=C(C=C1O)O[C@@]3(CCCC([C@H]3C2)(C)C)C)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C2=C(C=C1O)OC3(CCCC(C3C2)(C)C)C)O |

Synonyms |

hyperjovinol B |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Insights and Functional Groups

Hyperjovinol B (C₂₆H₃₈O₄) is a phloroglucinol derivative isolated from Garcinia dauphinensis . Key structural elements include:

-

Phloroglucinol core : A trihydroxy benzene moiety (C₆H₃(OH)₃) with substitutions at C-2, C-4, and C-6.

-

Prenylated side chains : A cyclohexene ring substituted with gem-dimethyl groups, a prenyl group, and a 2-methylbutanoyl moiety (Figure 1).

-

Methine hydrogen : A singlet proton (δ 5.82) at C-6, correlated with δC 95.5 in HMBC .

Table 1: Key NMR Data for this compound

| Position | δC (ppm) | δH (ppm) | HMBC Correlations |

|---|---|---|---|

| C-1 | 160.2 | – | – |

| C-3 | 163.0 | – | – |

| C-5 | 161.2 | – | – |

| C-6 | 95.5 | 5.82 (s) | C-1, C-5 |

| C-1' | 26.0 | 3.46 (AB) | C-4, C-7' |

Inferred Reactivity Based on Functional Groups

While no direct reaction data exists, the functional groups suggest plausible reactivity:

Phloroglucinol Core

-

Oxidation : The phenolic hydroxyl groups may undergo oxidation to quinones under acidic or enzymatic conditions (e.g., polyphenol oxidases) .

-

Electrophilic substitution : The aromatic ring is susceptible to halogenation or sulfonation at activated positions (C-2, C-4, C-6).

Prenyl and Alkyl Side Chains

-

Cyclization : The prenyl group (C-3'''–C-5''') may undergo acid-catalyzed cyclization to form terpenoid-like structures.

-

Oxidation : Allylic positions (e.g., C-3''') could be oxidized to epoxides or alcohols using peroxides .

2-Methylbutanoyl Ester

-

Hydrolysis : The ester group may hydrolyze under basic conditions to yield carboxylic acid and alcohol derivatives.

Comparative Analysis with Analogues

Phloroglucinols like goudotianone and dauphinol D exhibit:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3'-Methylhyperjovinol B (Compound 7)

- Structural Differences: this compound contains a 2-methylpropanoyl group at C-2, whereas 3'-methylthis compound (Compound 7) has a 2-methylbutanoyl group at the same position. This substitution introduces an additional methylene unit in the acyl chain . The ¹H NMR spectrum of Compound 7 shows a sextet at δH 3.73 for the 2-methylbutanoyl group, contrasting with the signals for the shorter 2-methylpropanoyl group in this compound (Table 1) .

Empetriferdinan B

- Structural Differences: Empetriferdinan B shares a phloroglucinol-xanthene scaffold with this compound but differs in the position of the acyl group (C-4 instead of C-2) . This positional isomerism could lead to divergent hydrogen-bonding patterns and steric effects, impacting reactivity and biological activity .

Hyperjovinol A

- Structural Differences: Hyperjovinol A contains a geranyl chain with a C=C double bond and additional hydroxyl groups, unlike the simpler acyl substituent in this compound . The presence of a conjugated π-system in Hyperjovinol A enhances its ability to stabilize radicals via resonance .

- Functional Differences: Hyperjovinol A exhibits superior antioxidant activity compared to vitamin C, attributed to its Cu(II) coordination ability and radical scavenging via phenolic OH groups .

Pharmacological and Functional Comparisons

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Antioxidant Activity: Hyperjovinol A’s antioxidant efficacy (IC50 comparable to clinical drugs) surpasses this compound due to its multifunctional groups. DFT studies highlight the critical role of its geranyl chain and phenolic OH in redox reactions . this compound’s simpler structure may limit its radical scavenging capacity, though this remains untested experimentally .

Metal Coordination: Hyperjovinol A forms stable complexes with Cu(II), reducing it to Cu(I) via electron transfer from the phenolic OH and π-system . No analogous studies exist for this compound, but its lack of a π-system suggests weaker metal-binding capacity.

Biological Targets: this compound shows antiproliferative effects in preliminary assays, possibly via interaction with cellular kinases or DNA, though mechanistic details are lacking . In contrast, Hyperjovinol A’s bioactivity is better characterized, with demonstrated roles in mitigating oxidative stress in neurodegenerative models .

Q & A

Q. What experimental models are most appropriate for studying Hyperjovinol B’s antioxidant mechanisms?

To evaluate antioxidant activity, researchers should employ in vitro assays (e.g., DPPH radical scavenging, FRAP) to quantify redox potential and metal-chelating capacity. For mechanistic insights, computational methods like Density Functional Theory (DFT) can model interactions between this compound and metal ions (e.g., Cu²⁺), as demonstrated in studies of structurally similar compounds like Hyperjovinol A . In vivo models (e.g., neurodegenerative disease models) are recommended for validating biological relevance, provided NIH guidelines for preclinical reporting are followed .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Detailed experimental protocols must include:

- Synthesis : Reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., column chromatography).

- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if applicable).

- Purity : HPLC/GC-MS data with thresholds (e.g., ≥95% purity). Journals like Adv. J. Chem. B require these details in the "Experimental" section, with extended data in supplementary materials .

Q. What are the key structural features of this compound that correlate with its bioactivity?

Focus on functional groups (e.g., phenolic hydroxyls, acyl chains) and stereochemistry. Comparative studies with analogs (e.g., Hyperjovinol A) suggest that metal-binding capacity and redox-active moieties are critical for antioxidant effects. Use spectroscopic and computational analyses to map structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s reported bioactivity?

Conflicting data (e.g., variable antioxidant efficacy across studies) may arise from differences in experimental conditions (pH, solvent) or assay specificity. Apply DFT or molecular dynamics simulations to model this compound’s behavior under varying conditions. For example, studies on Hyperjovinol A used B3LYP/6-31+G(d,p) to analyze Cu²⁺ binding geometries, revealing how steric effects influence redox activity . Pair computational predictions with controlled in vitro validation to isolate variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism. For multi-experiment datasets, apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) and minimize Type I errors in hypothesis testing . Report confidence intervals and effect sizes to enhance interpretability.

Q. How can researchers design experiments to study multi-molecule interactions of this compound with metal ions?

this compound may bind multiple metal ions or form complexes with other ligands. Use isothermal titration calorimetry (ITC) to quantify binding stoichiometry and affinity. For geometric analysis, employ X-ray absorption spectroscopy (XAS) or DFT-based modeling, as done for Hyperjovinol A-Cu²⁺ complexes . Ensure experimental conditions (e.g., ionic strength, temperature) mimic physiological environments.

Q. What methodologies address challenges in quantifying this compound’s redox mechanisms in biological systems?

Combine electrochemical techniques (cyclic voltammetry) with cellular assays (e.g., ROS detection via fluorescent probes). To distinguish direct antioxidant effects from indirect signaling modulation, use gene knockout models (e.g., Nrf2-deficient cells) or inhibitors of secondary pathways. Always include positive/negative controls (e.g., ascorbic acid for redox activity) .

Methodological and Reporting Standards

Q. How should researchers document contradictory findings in this compound studies?

Clearly delineate experimental variables (e.g., cell lines, assay protocols) that may explain discrepancies. Use tables to compare results across studies, highlighting methodological differences. Journals like Adv. J. Chem. B mandate transparent discussion of limitations and reproducibility challenges .

Q. What are the best practices for reporting this compound’s pharmacokinetic properties?

Include:

- ADME data : Bioavailability (oral/intravenous), half-life, and tissue distribution in preclinical models.

- Analytical validation : LC-MS/MS parameters for plasma/tissue quantification. Follow NIH guidelines for preclinical data reporting to ensure replicability .

Q. How can researchers optimize experimental design for high-throughput screening of this compound derivatives?

Use combinatorial chemistry libraries and automated assays (e.g., 96-well plate formats). Apply machine learning (QSAR models) to prioritize derivatives with predicted bioactivity. Validate hits with orthogonal assays (e.g., SPR for binding affinity, microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.